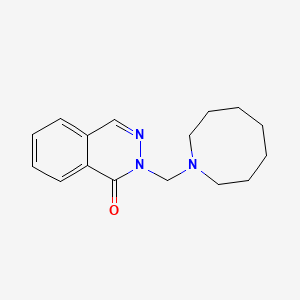![molecular formula C13H13ClN2O3 B7462920 6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7462920.png)
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as Clopidogrel, is a widely used antiplatelet drug that is used to prevent blood clots in patients with cardiovascular diseases. The drug was first introduced in 1998 and has since become an essential component of the standard treatment regimen for patients with acute coronary syndromes, stroke, and peripheral arterial disease.
Mecanismo De Acción
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione works by irreversibly binding to the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation and reducing the risk of blood clots. The drug is a prodrug that requires activation by the hepatic cytochrome P450 system to its active metabolite, which then binds to the P2Y12 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on platelet function, as evidenced by its ability to reduce platelet aggregation and inhibit the release of platelet-derived growth factors. The drug has also been shown to have anti-inflammatory effects, which may contribute to its cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has several advantages for use in laboratory experiments, including its well-established mechanism of action, its ability to inhibit platelet function, and its widespread availability. However, the drug also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research on 6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, including the development of more potent and selective P2Y12 inhibitors, the investigation of the drug's effects on other cell types beyond platelets, and the exploration of novel therapeutic applications for the drug beyond its current use in cardiovascular disease. Additionally, further research is needed to better understand the mechanisms underlying the drug's anti-inflammatory effects and to identify potential biomarkers for predicting patient response to therapy.
Métodos De Síntesis
The synthesis of 6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves a multi-step process that begins with the reaction of 2-chlorophenol with acetic anhydride to form 2-acetoxychlorobenzene. This is followed by the reaction of 2-acetoxychlorobenzene with methylamine to form 2-(2-methylaminoethoxy)chlorobenzene. The final step involves the reaction of 2-(2-methylaminoethoxy)chlorobenzene with 2,2-dimethyl-1,3-dioxane-4,6-dione to form this compound.
Aplicaciones Científicas De Investigación
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been extensively studied for its efficacy and safety in various clinical settings. The drug has been shown to significantly reduce the risk of cardiovascular events such as myocardial infarction, stroke, and cardiovascular death in patients with acute coronary syndromes. Additionally, this compound has been shown to be effective in reducing the risk of stent thrombosis in patients undergoing percutaneous coronary intervention.
Propiedades
IUPAC Name |
6-[(2-chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-15-9(7-12(17)16(2)13(15)18)8-19-11-6-4-3-5-10(11)14/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKAAEYBPDDFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)
![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)

![4-bromo-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7462904.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)
![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)

![1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)